![molecular formula C11H22N2O B13178817 2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide](/img/structure/B13178817.png)
2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide is an organic compound with a complex structure that includes a cyclohexyl ring and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with (1s,4s)-4-aminocyclohexane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide
- N1-[4-(aminosulfonyl)phenyl]-2,2-dimethylpropanamide
Uniqueness
2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide is unique due to its specific structural features, such as the cyclohexyl ring and the amide functional group.
Eigenschaften
Molekularformel |
C11H22N2O |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
N-(4-aminocyclohexyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
DSIZCPZVGIMIFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


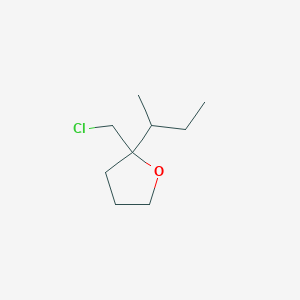
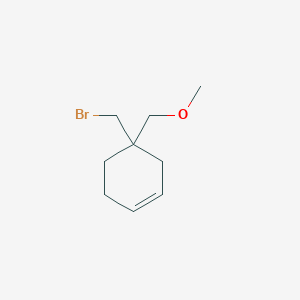
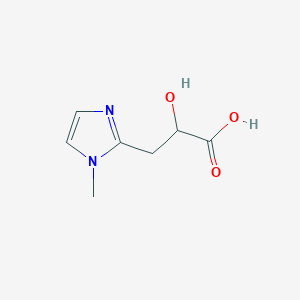
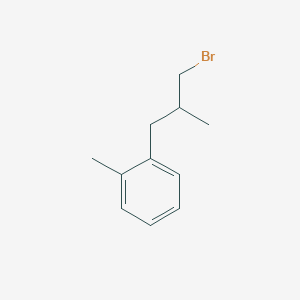
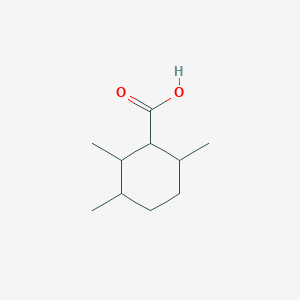
![1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13178775.png)
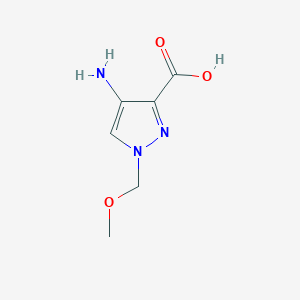
![1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13178786.png)

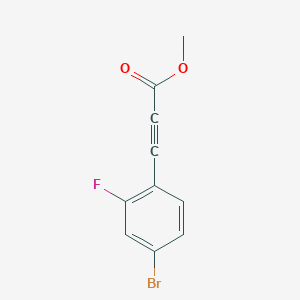
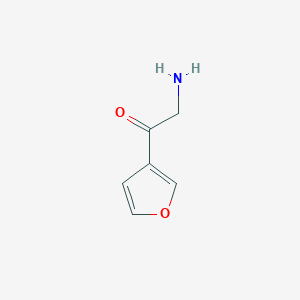
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13178799.png)
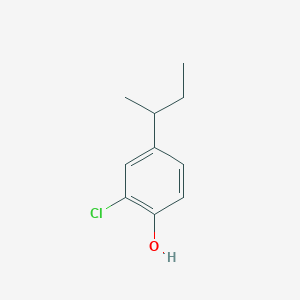
![5-(4-Methoxyphenyl)-[1,2,4]oxadiazol-3-ylamine hydrochloride](/img/structure/B13178814.png)
